3-[1-(2-Chlorobenzoyl)-4-piperidyl]propanoic acid
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Description
3-[1-(2-Chlorobenzoyl)-4-piperidyl]propanoic acid is a chemical compound that is widely used in scientific research. It is also known as CPP or CPPene. CPP is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of a wide range of cellular processes, including inflammation, immunity, and cell survival. CPP has been shown to have a number of important applications in scientific research, particularly in the fields of immunology, cancer research, and neuroscience.
Scientific Research Applications
Organic Synthesis and Chemical Biology
- Benzylic Position Reactivity : The benzylic position in this compound is amenable to various reactions, including nucleophilic substitutions and radical processes . Chemists utilize it as a building block for synthesizing diverse molecules.
properties
IUPAC Name |
3-[1-(2-chlorobenzoyl)piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-13-4-2-1-3-12(13)15(20)17-9-7-11(8-10-17)5-6-14(18)19/h1-4,11H,5-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHSSWDLYYPJIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Chlorobenzoyl)piperidin-4-yl]propanoic acid |
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